

In-Depth Technical Guide: 2-Acetamido-5-nitropyridine (CAS: 5093-64-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamido-5-nitropyridine

Cat. No.: B189021

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-nitropyridine, with the CAS number 5093-64-1, is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both an acetamido and a nitro group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and a discussion of its potential, though currently undocumented, biological significance based on related structural motifs.

Physicochemical Properties

The fundamental physicochemical properties of **2-Acetamido-5-nitropyridine** are summarized in the table below, providing a ready reference for laboratory use.[\[1\]](#)

Property	Value	Reference
Molecular Formula	C ₇ H ₇ N ₃ O ₃	[1]
Molecular Weight	181.15 g/mol	[1]
Appearance	Gray to yellow or light orange crystalline powder	
Melting Point	199-203 °C	
Boiling Point	437.1 ± 30.0 °C (Predicted)	
Density	1.419 ± 0.06 g/cm ³ (Predicted)	
pKa	12.61 ± 0.70 (Predicted)	
λ _{max}	315 nm (in Ethanol)	
Solubility	Soluble in Dimethylformamide (DMF)	
InChIKey	XKAASKOXADTLIG- UHFFFAOYSA-N	[1]
SMILES	CC(=O)NC1=NC=C(C=C1)-- INVALID-LINK--[O-]	[1]

Synthesis of 2-Acetamido-5-nitropyridine

The primary route for the synthesis of **2-Acetamido-5-nitropyridine** is a two-step process starting from 2-aminopyridine. The first step involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by the acetylation of the amino group.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Acetamido-5-nitropyridine**.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine

- Materials: 2-aminopyridine, concentrated sulfuric acid, fuming nitric acid, dichloroethane, water.
- Procedure:
 - In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.
 - Slowly add a mixed acid solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be completed over 60-90 minutes. The reaction liquid will change color from light yellow to wine red.
 - After the addition is complete, allow the reaction to proceed for the specified time, monitoring by TLC.
 - Upon completion, cool the reaction mixture to room temperature.
 - Wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.8.
 - Separate the organic layer and recover the dichloroethane under reduced pressure to yield the crude 2-amino-5-nitropyridine. Further purification can be achieved by recrystallization.

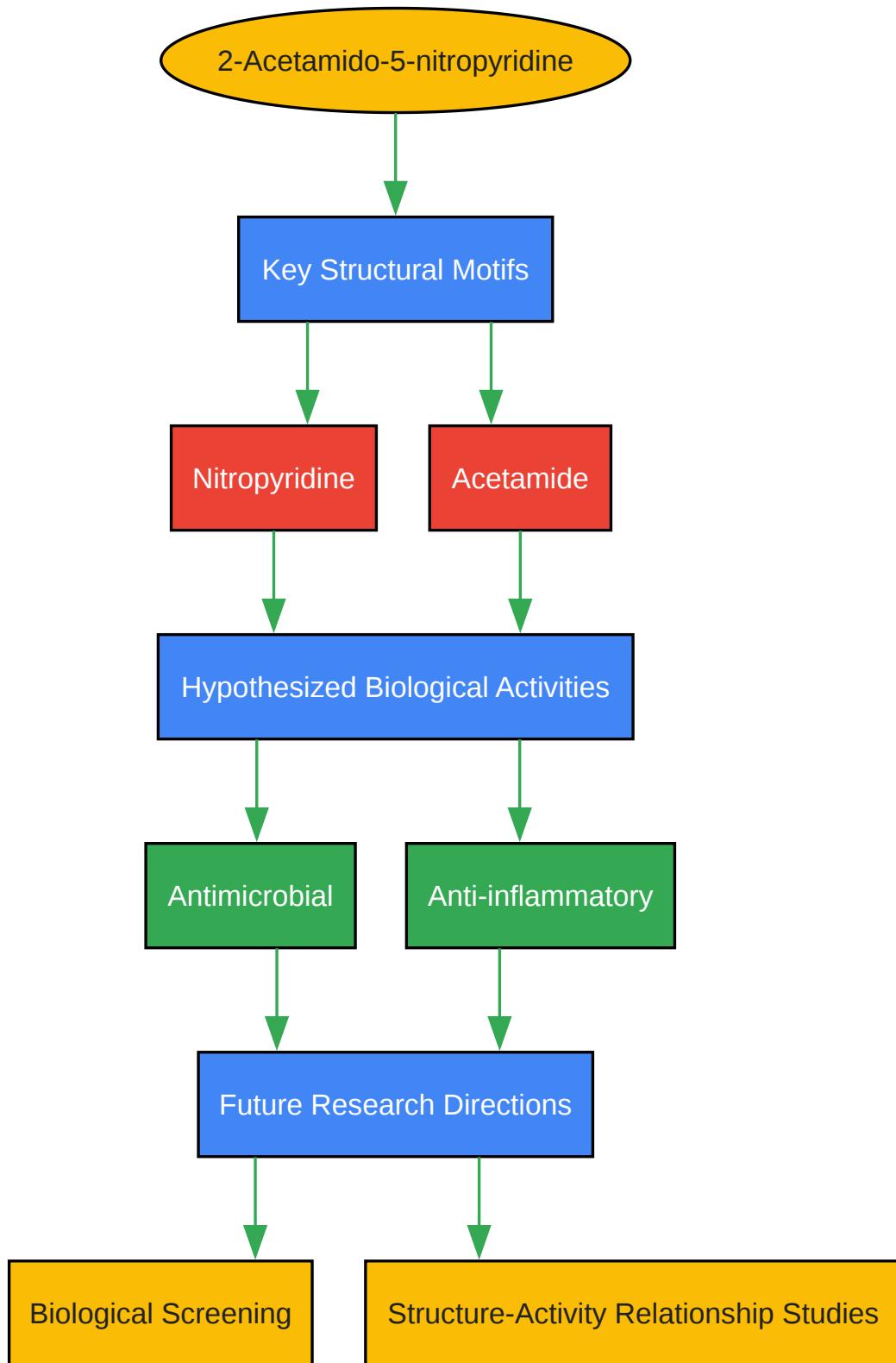
Step 2: Synthesis of **2-Acetamido-5-nitropyridine** from 2-Amino-5-nitropyridine

- Materials: 2-amino-5-nitropyridine, acetic anhydride.
- Procedure:

- In a round-bottom flask equipped with a reflux condenser, add 1 mole of 2-amino-5-nitropyridine and 2.1 moles of acetic anhydride.
- Heat the mixture to reflux for 1 hour.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture.
- The product, **2-Acetamido-5-nitropyridine**, can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing with cold water, and drying. This procedure typically yields a product with a purity of approximately 99.5%.

Potential Biological Activity and Applications

While there is a notable absence of published studies on the specific biological activities of **2-Acetamido-5-nitropyridine**, the structural motifs present in the molecule suggest potential areas of interest for researchers in drug discovery.


Antimicrobial Potential

The nitropyridine scaffold is a component of several compounds with known antimicrobial properties. The nitro group can be reduced in anaerobic bacteria to form radical species that are toxic to the cell. It is plausible that **2-Acetamido-5-nitropyridine** could serve as a precursor for novel antimicrobial agents.

Anti-inflammatory Potential

Derivatives of acetamide have been investigated for their anti-inflammatory properties. For instance, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species in animal models of arthritis.^[2] While a direct correlation cannot be drawn, the acetamido group in **2-Acetamido-5-nitropyridine** suggests that derivatives of this compound could be explored for anti-inflammatory activity. A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues demonstrated their potential as anti-colitis agents through the dual inhibition of TNF- α - and IL-6-induced cell adhesions, further highlighting the potential of substituted acetamidopyridines in inflammation research.^[3]

Logical Relationship for Further Research

[Click to download full resolution via product page](#)

Caption: Logical framework for future research on **2-Acetamido-5-nitropyridine**.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Acetamido-5-nitropyridine** is associated with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Acetamido-5-nitropyridine (CAS: 5093-64-1) is a readily synthesizable chemical intermediate with well-defined physicochemical properties. While direct biological activity data for this compound is currently unavailable in the public domain, its structural components suggest that it is a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. This guide provides the necessary foundational information for researchers to synthesize and further investigate the potential applications of this versatile molecule. Future studies are warranted to explore its biological profile and to elucidate any potential mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolonitis agents via dual inhibition of TNF- α - and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Acetamido-5-nitropyridine (CAS: 5093-64-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189021#2-acetamido-5-nitropyridine-cas-number-5093-64-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com